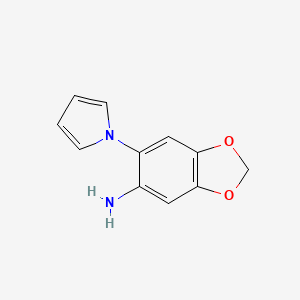

6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine

Descripción general

Descripción

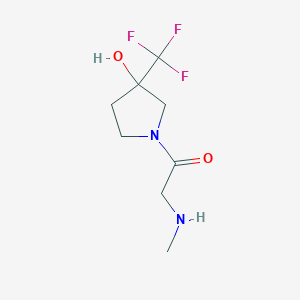

The compound “6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine” appears to contain a pyrrole ring, a benzodioxol ring, and an amine group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Benzodioxol is a type of ether that is often used in drug molecules . The amine group (-NH2) is a basic nitrogen-containing group often found in organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and benzodioxol rings in separate reactions, followed by their connection via a suitable linker . The amine group could then be introduced through a substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzodioxol rings, as well as the amine group . The exact structure would depend on the positions of these groups in the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrole and benzodioxol rings, as well as the amine group . The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The benzodioxol ring could potentially undergo reactions at the ether linkages . The amine group is basic and can participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in water . The aromatic rings could contribute to its stability and possibly also its color .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of complexes and compounds related to pyrrole derivatives are fundamental to understanding their properties and potential applications. For instance, the study by Amirnasr et al. (2002) on the synthesis of cobalt(III) complexes with pyrrolidine and benzylamine derivatives reveals insights into their structural and spectral characteristics, which are essential for potential applications in catalysis or material science (Amirnasr, Schenk, & Meghdadi, 2002).

Organic Synthesis Techniques

In organic synthesis, the use of pyrrolidine and related amines is significant. For example, Rohokale et al. (2016) demonstrated the use of eosin Y as a photoredox catalyst in reactions involving aryl ketones and benzyl amines to produce triarylpyridines, showcasing the utility of pyrrolidine derivatives in facilitating complex organic transformations (Rohokale, Koenig, & Dhavale, 2016).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the structural motifs derived from pyrrolidine and benzodioxolyl groups are often explored for their potential biological activities. For instance, compounds synthesized from pyrrolidine derivatives have been studied for their acetylcholinesterase inhibitory activity, indicating potential applications in treating neurodegenerative diseases (Neves et al., 2019).

Material Science and Polymer Chemistry

In material science, the electropolymerization of pyrrole derivatives leads to conducting polymers with low oxidation potentials, indicating applications in electronics and energy storage. Sotzing et al. (1996) discussed the synthesis and properties of poly[bis(pyrrol-2-yl)arylenes], highlighting the potential of such materials in electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Inorganic-Organic Hybrid Materials

The development of inorganic-organic hybrid materials utilizing pyrrole derivatives also represents a significant area of research. Guo et al. (2019) synthesized isopolymolybdate-based hybrid compounds with multidentate N-donor ligands, showcasing the integration of organic pyrrole derivatives with inorganic moieties for potential applications in catalysis, sensing, and photonics (Guo, Gong, Zeng, Xu, Zeng, Zhang, Zhong, & Xie, 2019).

Mecanismo De Acción

Target of Action

Related compounds such as 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide have been found to increase monoclonal antibody production in chinese hamster ovary cells .

Mode of Action

Related compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

Related compounds have been shown to affect the production of monoclonal antibodies in chinese hamster ovary cells .

Result of Action

Related compounds have been shown to increase monoclonal antibody production in chinese hamster ovary cells .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, it could be studied for potential medicinal applications, given the prevalence of pyrrole, benzodioxol, and amine groups in biologically active compounds .

Propiedades

IUPAC Name |

6-pyrrol-1-yl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-5-10-11(15-7-14-10)6-9(8)13-3-1-2-4-13/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRMSIARSKWFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266905 | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

CAS RN |

1242268-16-1 | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)

![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)

![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)